3,5,6-Trichloro-1,2-dihydroacenaphthylene

Theoretical Chemistry Thermodynamics Computational Chemistry

Sourcing an isomerically pure chlorinated PAH standard for environmental modeling or analytical validation often introduces unwanted variability. 3,5,6-Trichloro-1,2-dihydroacenaphthylene (CAS 15248-00-7) provides a defined 3,5,6-substitution pattern, critical for accurate thermodynamic calculations and structure-activity relationship studies. · Distinct Isomer: The specific chlorine positions yield unique standard Gibbs free energy (ΔfGθ), essential for computational models of polychlorinated acenaphthylenes. · Analytical Standard: Ideal as a certified reference material for HPLC/GC-MS method development and impurity quantification. · Physicochemical Baseline: A calculated LogP of 4.90 supports its use as a probe in plant polyploidizing agent research and bioavailability studies.

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 15248-00-7
Cat. No. B144692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloro-1,2-dihydroacenaphthylene
CAS15248-00-7
Synonyms3,5,6-Trichloro-1,2-dihydroacenaphthylene;  3,5,6-Trichloroacenaphthene
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C3=C(C=CC1=C23)Cl)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-8-4-2-6-1-3-7-9(14)5-10(15)12(8)11(6)7/h2,4-5H,1,3H2
InChIKeyIBXKURPCEGNACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,6-Trichloro-1,2-dihydroacenaphthylene: Properties & Applications


3,5,6-Trichloro-1,2-dihydroacenaphthylene (CAS 15248-00-7), also known as 3,5,6-trichloroacenaphthene, is a chlorinated polycyclic aromatic hydrocarbon (Cl-PAH) with the molecular formula C₁₂H₇Cl₃ and a molecular weight of 257.54 g/mol . It is a solid at room temperature, exhibiting a light beige to light orange color . The compound is soluble in organic solvents such as chloroform and hexanes . As a derivative of acenaphthene, it belongs to a class of compounds studied for their environmental fate and potential as synthetic intermediates .

Why 3,5,6-Trichloro-1,2-dihydroacenaphthylene Cannot Be Substituted


The specific 3,5,6-substitution pattern of this trichloroacenaphthene isomer imparts distinct molecular geometry and thermodynamic properties that cannot be replicated by other positional isomers, such as 1,3,4- or 1,5,6-trichloroacenaphthene [1]. Research demonstrates that for polychlorinated acenaphthylenes, the position of chlorine atoms is a critical determinant of molecular stability due to intramolecular Cl···Cl nuclear repulsive interactions, which directly influence the compound's standard Gibbs free energy of formation (ΔfGθ) [2]. Therefore, substituting one isomer for another introduces an uncontrolled variable in applications where molecular conformation or thermodynamic stability is paramount, such as in precise synthetic routes, environmental fate modeling, or the development of structure-activity relationships .

3,5,6-Trichloro-1,2-dihydroacenaphthylene Quantitative Evidence


Thermodynamic Stability vs. PCAC Isomers

A comprehensive DFT study of 135 polychlorinated acenaphthylene (PCAC) isomers at the B3LYP/6-311G** level revealed that the relative stability of congeners is highly dependent on the specific chlorine substitution pattern due to intramolecular Cl···Cl nuclear repulsion [1]. For trichlorinated acenaphthylenes, the 3,5,6-isomer exhibits a distinct standard Gibbs free energy of formation (ΔfGθ) compared to its positional analogs, directly impacting its relative stability in the ideal gas state [1]. This quantitative thermodynamic differentiation means that the 3,5,6-isomer cannot be assumed to behave identically to other trichloroacenaphthenes in reactions or environmental processes governed by thermodynamic control.

Theoretical Chemistry Thermodynamics Computational Chemistry

Molecular Planarity and Crystal Packing

The crystal structure of the title compound, recrystallized from ethanol, was solved by single-crystal X-ray diffraction [1]. The molecule exhibits a high degree of planarity, with atoms deviating by less than 0.2 Å from the mean plane and a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [2]. The structure refined to an R-value of 0.050 with 2126 observed reflections [1]. The solid-state packing is primarily governed by van der Waals interactions, with the closest intermolecular contact measured at 3.647 Å [2]. This precise structural characterization is unique to the 3,5,6-isomer and provides a benchmark for verifying compound identity and purity.

Crystallography Materials Science Solid-State Chemistry

Reactivity of Acenaphthene Core in Chlorination

Studies on the chlorination of polycyclic aromatic hydrocarbons (PAHs) show that acenaphthene (Ace) exhibits higher reactivity compared to naphthalene (Nap), fluorene (Fl), and phenanthrene (Phe), a behavior reasonably correlated with its chemical hardness [1]. This higher reactivity of the acenaphthene core facilitates the synthesis of specific chlorinated derivatives like 3,5,6-trichloroacenaphthene . The specific chlorination pattern is a function of the core's electronic structure, and achieving the 3,5,6-substitution requires precise control of reaction conditions that may not yield the same isomer distribution for less reactive cores.

Environmental Chemistry Synthetic Chemistry Reaction Kinetics

Polyploidizing Potential vs. Non-Chlorinated Parent

3,5,6-Trichloroacenaphthene has been specifically identified as a chlorinated derivative of acenaphthene with potential to act as a polyploidizing agent in plants . While acenaphthene itself is known for this activity, the introduction of chlorine atoms at the 3,5,6-positions can modulate its physicochemical properties, such as lipophilicity (LogP = 4.89860 ), potentially affecting its uptake and efficacy in biological systems. This application is not a generic property of all trichloroacenaphthene isomers and distinguishes it from the non-chlorinated parent compound.

Agricultural Chemistry Plant Biology Cytogenetics

Pharmaceutical Impurity Reference Standard

3,5,6-Trichloro-1,2-dihydroacenaphthylene (CAS 15248-00-7) is commercially offered for use as a reference substance for drug impurities [1]. This specific application relies on the compound's well-defined and verified identity and purity. Its use as a reference standard is contingent upon its unique chemical identity, which distinguishes it from other potential chlorinated impurities that may arise during drug synthesis. Substituting a different trichloroacenaphthene isomer would invalidate the analytical method, as it would not match the retention time or spectral properties of the specified impurity.

Pharmaceutical Analysis Quality Control Reference Standards

3,5,6-Trichloro-1,2-dihydroacenaphthylene Research & Industrial Applications


Computational Chemistry and QSAR Model Development

Use this compound as a specific data point in computational studies modeling the thermodynamic properties of polychlorinated acenaphthylenes (PCACs). Its unique 3,5,6-substitution pattern contributes to the overall dataset required to understand and predict the stability and behavior of PCAC congeners, a class of environmental pollutants [1]. The quantitative relationship between chlorine substitution and ΔfGθ established in DFT studies provides a validated framework for such modeling efforts [1].

Analytical Chemistry and Pharmaceutical Quality Control

Employ 3,5,6-Trichloro-1,2-dihydroacenaphthylene as a certified reference standard for the identification and quantification of this specific impurity in drug substances or products [2]. The compound's well-defined crystal structure and high purity are essential for developing and validating robust analytical methods (e.g., HPLC, GC-MS) [3].

Agricultural Chemical Research and Development

Investigate 3,5,6-Trichloro-1,2-dihydroacenaphthylene as a lead structure or probe molecule in the development of novel polyploidizing agents for plants . Its quantifiable property, a calculated LogP of 4.89860 , provides a baseline for understanding its bioavailability and can be compared against other derivatives in structure-activity relationship (SAR) studies.

Environmental Fate and Transformation Studies

Utilize this compound as a model chlorinated PAH to study the environmental fate, transport, and transformation of acenaphthene derivatives. The established higher reactivity of the acenaphthene core during chlorination [4] makes its derivatives relevant models for understanding the formation and behavior of disinfection byproducts and other anthropogenic pollutants in aquatic systems.

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